

Ofirnoflast: A Guide to Dissolution and Storage for In Vitro Assays

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Compound of Interest

Compound Name: Ofirnoflast

Cat. No.: B15608140

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ofirnoflast is a first-in-class, orally bioavailable inhibitor of the serine/threonine-protein kinase NEK7.^{[1][2][3][4]} By targeting NEK7, **Ofirnoflast** disrupts the assembly of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.^{[2][3][4][5]} Specifically, **Ofirnoflast**'s inhibition of NEK7's scaffolding function prevents the formation of the active inflammasome complex, thereby blocking the subsequent activation of caspase-1, pyroptosis, and the release of pro-inflammatory cytokines such as IL-1 β .^{[2][3][4]} This targeted mechanism of action makes **Ofirnoflast** a valuable tool for in vitro studies of inflammation and NLRP3-driven pathologies. This document provides detailed protocols for the proper dissolution and storage of **Ofirnoflast** to ensure its stability and efficacy in cell-based assays.

Data Presentation

Ofirnoflast Solubility and Storage Conditions

Parameter	Condition	Details	Source
Solubility	In Vitro	≥ 100 mg/mL (199.43 mM) in DMSO. It is noted that hygroscopic DMSO can significantly impact solubility, so newly opened DMSO is recommended.	[6]
In Vivo	≥ 2.5 mg/mL (4.99 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.	[6]	
In Vivo	≥ 2.5 mg/mL (4.99 mM) in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).	[6]	
In Vivo	≥ 2.5 mg/mL (4.99 mM) in a solution of 10% DMSO and 90% Corn Oil.	[6]	
Storage	Powder	-20°C for 3 years or 4°C for 2 years.	[1][6]
In Solvent (DMSO)	-80°C for up to 1 year (as per one source) or 6 months (as per another). At -20°C, it should be used within 1 month.	[1][6]	

Experimental Protocols

1. Preparation of **Ofirnoflast** Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of **Ofirnoflast** in dimethyl sulfoxide (DMSO).

Materials:

- **Ofirnoflast** powder (Molecular Weight: 501.44 g/mol)[\[1\]](#)
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing **Ofirnoflast**: Accurately weigh the desired amount of **Ofirnoflast** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.14 mg of **Ofirnoflast**.
- Dissolution:
 - Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the **Ofirnoflast** powder. For a 100 mM solution, if you weighed 50.14 mg, add 1 mL of DMSO.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[\[6\]](#)
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months to a year).[\[1\]](#)[\[6\]](#)
For short-term storage, -20°C for up to one month is also an option.[\[6\]](#)

2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the **Ofirnoflast** stock solution to the desired final concentration for use in in vitro experiments.

Materials:

- **Ofirnoflast** stock solution (100 mM in DMSO)
- Sterile cell culture medium appropriate for your cell line (e.g., RPMI-1640, DMEM)
- Sterile microcentrifuge tubes or plates

Procedure:

- Thawing: Thaw a single aliquot of the **Ofirnoflast** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
 - Important: The final concentration of DMSO in the cell culture should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Ensure the vehicle control in your experiment contains the same final concentration of DMSO as the **Ofirnoflast**-treated samples.
- Example Dilution Series: To prepare a 100 μM working solution from a 100 mM stock, you can perform a 1:1000 dilution. For instance, add 1 μL of the 100 mM stock to 999 μL of cell culture medium.
- Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design. In studies, **Ofirnoflast** has been shown to be effective in cell lines such as THP-1 macrophages and iPSC-derived microglia.[\[2\]](#)[\[3\]](#)[\[4\]](#)

3. In Vitro Assay Example: Inhibition of NLRP3 Inflammasome Activation

Ofirnoflast's primary mechanism is the inhibition of the NLRP3 inflammasome. A common method to assess this is to measure the release of IL-1 β from immune cells.

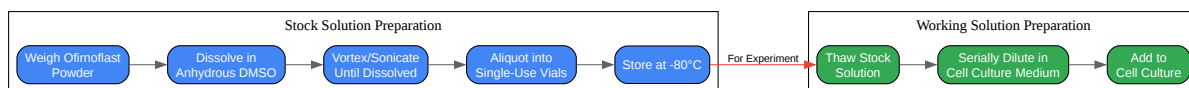
Cell Types:

- Human monocyte-derived macrophages (HMDMs)
- Human peripheral blood mononuclear cells (PBMCs)
- Mouse bone marrow-derived macrophages (BMDMs)
- THP-1 cell line (human monocytic cell line)

General Protocol Outline:

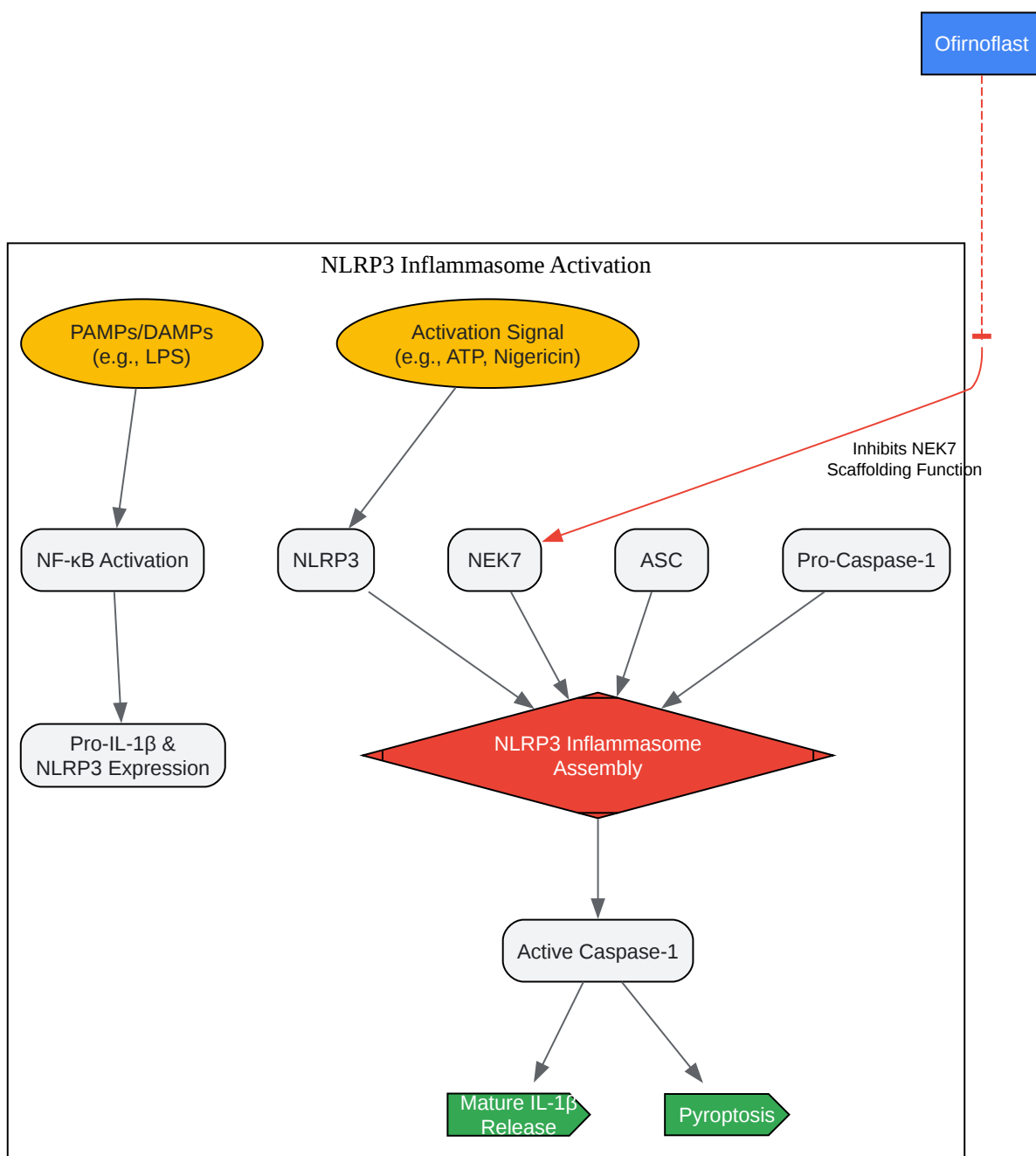
- Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
- Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1 β and NLRP3.
- Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of **Ofirnoflast** or a vehicle control (DMSO). Incubate for a specified time (e.g., 30-60 minutes).
- NLRP3 Activation (Signal 2): Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-2 hours).
- Sample Collection: Collect the cell culture supernatant.
- Quantification: Measure the concentration of IL-1 β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.

Visualizations



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Caption: Experimental workflow for the preparation of **Ofirnoflast** stock and working solutions.



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Caption: **Ofirnoflast**'s mechanism of action via inhibition of NEK7-mediated NLRP3 inflammasome assembly.

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